beta-D-Ribofuranose
Overview
Description
Beta-D-Ribofuranose is a type of sugar molecule that plays a key role in the metabolism of heart and bone collaterals, and can promote the recovery of ischemic tissue and local hypoxic tissue . It is commonly found in living organisms both in the form of N- and O-glycosides .
Molecular Structure Analysis
Beta-D-Ribofuranose has a molecular formula of C5H10O5. Its average mass is 150.130 Da and its monoisotopic mass is 150.052826 Da . It has 4 defined stereocentres .Chemical Reactions Analysis
One of the chemical reactions involving beta-D-Ribofuranose is the formation of riboflavin from 5-amino-6-(1’-D)-ribityl-amino-2,4 (1H,3H)-pyrimidinedione and L-3,4-dihydrohy-2-butanone-4-phosphate via 6,7-dimethyl-8-lumazine .Physical And Chemical Properties Analysis
Beta-D-Ribofuranose has a density of 1.1897 (rough estimate), a melting point of 88-92°C (lit.), a boiling point of 191.65°C (rough estimate), and a flashing point of 180.8°C . It is soluble in water .Scientific Research Applications
RNA Duplex Stabilization
β-D-Ribofuranose derivatives, such as 1'-deoxy-1'-(benzimidazol-1-yl)-β-D-ribofuranose and 1'-deoxy-1'-phenyl-β-D-ribofuranose, have been utilized in RNA research. These derivatives help to investigate RNA duplex stabilizing forces including hydrogen bonds, base stacking, and solvation. Studies have shown that certain RNA analogues serve as universal bases with minimal destabilization, contributing to our understanding of RNA structures and interactions (Parsch & Engels, 2002).
Hydration Structure Analysis
The hydration structure of β-ribofuranose in aqueous solutions has been examined using ab initio molecular dynamics. This research focuses on the circular hydrogen bond networks involving ribofuranose and water molecules, highlighting the significance of hydroxymethyl group orientation in these interactions (Suzuki & Sota, 2005).
Oligodeoxynucleotide Synthesis
β-D-Ribofuranose has been used in the synthesis of oligodeoxynucleotides containing novel modifications. These studies provide insights into duplex stability and potential approaches for mixed base oligodeoxynucleotide synthesis (Millican et al., 1984).
Stereoselective Synthesis
Research has been conducted on the stereoselective synthesis of β-D-ribofuranosides directly from D-ribofuranose derivatives. This area of study is crucial for understanding the chemical processes and potential applications of β-D-ribofuranosides in various biochemical contexts (Suda & Mukaiyama, 1993).
Investigation of Conformational Properties
Studies have also focused on the conformational properties of β-D-ribofuranose derivatives, including the crystal structure and molecular conformation analysis. These findings are valuable for understanding the structural aspects of β-D-ribofuranose and its derivatives (Kingsford-Adaboh & Kashino, 1992).
Safety And Hazards
Future Directions
Research on beta-D-Ribofuranose is ongoing, with recent studies focusing on its conformational preferences . The factors influencing the conformational preferences of the furanose ring with the beta-D-ribo configuration have been identified, and these findings could have implications for future research and applications .
properties
IUPAC Name |
(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189975 | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Ribofuranose | |
CAS RN |
36468-53-8 | |
Record name | beta-D-Ribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Ribofuranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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